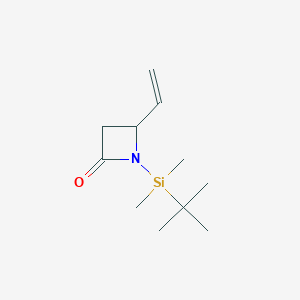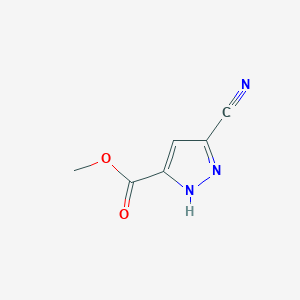
ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate, also known as EDDHA, is a chelating agent that is commonly used in scientific research. Its chemical structure consists of a carboxylic acid group, two hydroxyl groups, and a dioxo group. EDDHA is widely used in various fields of research such as agriculture, environmental science, and medicinal chemistry.
作用機序
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate works by forming stable complexes with metal ions. The carboxylic acid and hydroxyl groups in this compound can coordinate with metal ions such as iron, lead, and copper, forming a chelate complex. The chelate complex is more stable than the free metal ion, which increases the solubility and bioavailability of the metal ion. This mechanism of action makes this compound an effective chelating agent for various research applications.
Biochemical and Physiological Effects
This compound has been shown to be non-toxic and biocompatible in various studies. It does not have any significant effects on the biochemical and physiological functions of living organisms. However, this compound can affect the uptake and transport of metal ions in plants and animals. In plants, this compound can increase the uptake of iron, which is essential for their growth and development. In animals, this compound can chelate metal ions such as lead and copper, which can reduce their toxicity and improve their excretion.
実験室実験の利点と制限
One of the advantages of using ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate in lab experiments is its high stability and selectivity for metal ions. This compound can form stable chelate complexes with metal ions, which makes it an effective tool for studying metal ion transport and metabolism. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This compound is relatively insoluble in water, which can limit its use in aqueous solutions. Furthermore, this compound can be expensive to obtain, which can limit its use in certain research applications.
将来の方向性
There are several future directions for the use of ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate in scientific research. One possible direction is the development of new chelating agents that are more effective and selective for metal ions. Another direction is the use of this compound in the development of new drugs for the treatment of metal-related diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, this compound can be used in the development of new fertilizers for plants that are more efficient in the uptake of micronutrients such as iron. Overall, this compound has a wide range of potential applications in scientific research and its use is likely to increase in the future.
合成法
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can be synthesized by reacting 2,6-dichloro-1,4-benzoquinone with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroxylamine to yield this compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate is primarily used as a chelating agent in scientific research. It has been widely used in the field of agriculture as a micronutrient fertilizer for plants. This compound is effective in increasing the uptake of iron by plants, which is essential for their growth and development. In addition, this compound has been used in environmental science to remediate contaminated soils and water. This compound can chelate heavy metals such as lead, cadmium, and copper, which are commonly found in contaminated soils and water. Furthermore, this compound has been studied for its potential use in medicinal chemistry. This compound can chelate metal ions that are involved in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-[(Z)-3-ethoxy-3-hydroxyprop-2-enoyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-19-11(16)7-10(15)14-12(17)8-5-3-4-6-9(8)13(14)18/h3-7,16H,2H2,1H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZJYQKAOFKMNE-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)N1C(=O)C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\C(=O)N1C(=O)C2=CC=CC=C2C1=O)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one](/img/structure/B2559277.png)
methanone](/img/structure/B2559280.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2559284.png)


![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2559290.png)
![2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2559291.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2559292.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2559293.png)

![2-chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2559296.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2559297.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2559298.png)